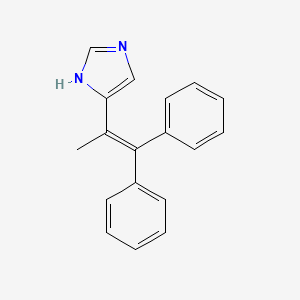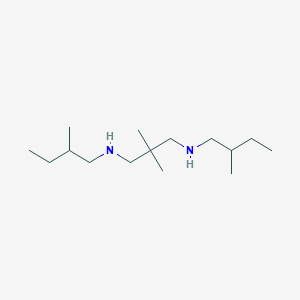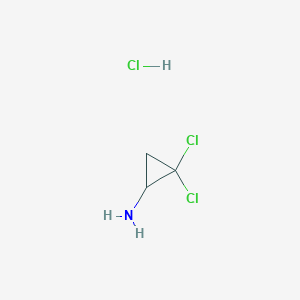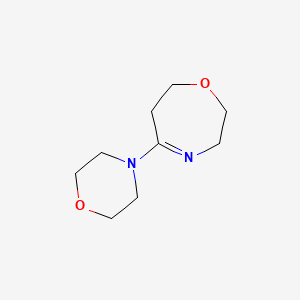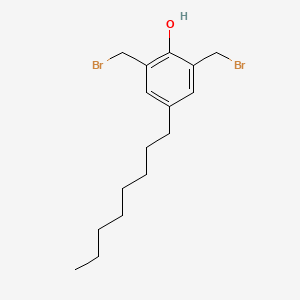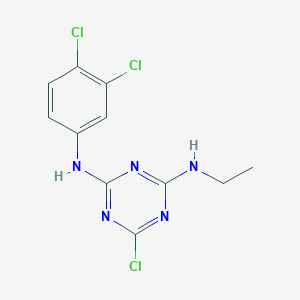
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine herbicides. It is known for its effectiveness in controlling a wide range of weeds and is commonly used in agricultural practices. This compound is characterized by its triazine ring structure, which is substituted with chloro and dichlorophenyl groups, making it a potent herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 3,4-dichloroaniline and ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or distillation to remove any impurities and obtain the herbicide in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro groups in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of triazine herbicides and their environmental impact.
Biology: Research focuses on its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Studies explore its potential as a lead compound for developing new drugs with herbicidal properties.
Industry: It is widely used in the agricultural industry for weed control in crops such as corn and sugarcane.
Mechanism of Action
The mechanism of action of 6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This disruption leads to the cessation of photosynthesis, ultimately causing the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Atrazine: 6-Chloro-N~2~-ethyl-N~4~-isopropyl-1,3,5-triazine-2,4-diamine
Simazine: 6-Chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct herbicidal properties. Compared to similar compounds like atrazine and simazine, it exhibits a broader spectrum of weed control and higher efficacy in certain crops .
Properties
CAS No. |
112848-96-1 |
|---|---|
Molecular Formula |
C11H10Cl3N5 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
6-chloro-2-N-(3,4-dichlorophenyl)-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10Cl3N5/c1-2-15-10-17-9(14)18-11(19-10)16-6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
PKBJXNPFAZQUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


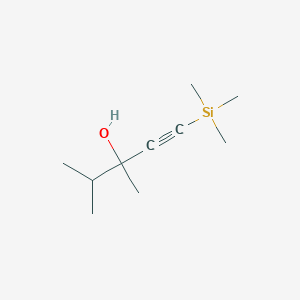
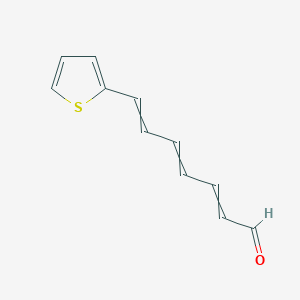
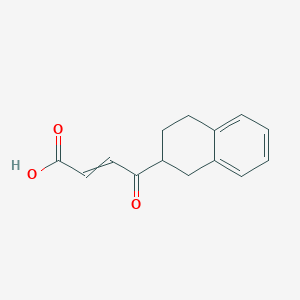
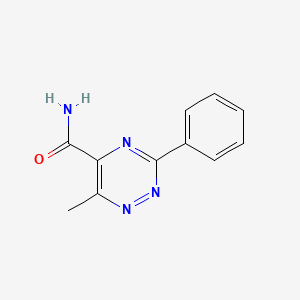
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
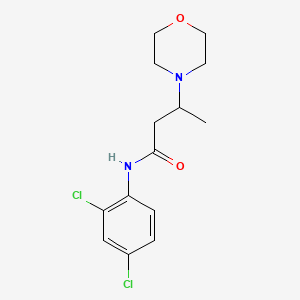

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
